molecular formula C9H9BrF3N B11732973 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B11732973
M. Wt: 268.07 g/mol
InChI Key: DRLUDHZEYVLOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9BrF3N It features a bromine atom and a trifluoromethyl group attached to a benzene ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to improve yield and efficiency. For example, palladium-catalyzed amination reactions are commonly employed in the synthesis of trifluoromethyl-substituted compounds .

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its combination of a bromine atom, a trifluoromethyl group, and an ethanamine side chain. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1-2,14H2

InChI Key

DRLUDHZEYVLOKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.